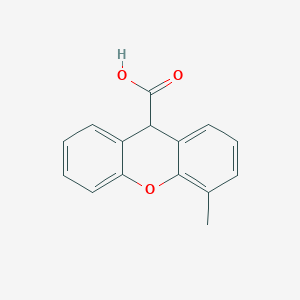

4-methyl-9H-xanthene-9-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

4-methyl-9H-xanthene-9-carboxylic acid |

InChI |

InChI=1S/C15H12O3/c1-9-5-4-7-11-13(15(16)17)10-6-2-3-8-12(10)18-14(9)11/h2-8,13H,1H3,(H,16,17) |

InChI Key |

AZZZPIJWUURJJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9h Xanthene 9 Carboxylic Acid and Its Analogues

Direct Carboxylation Approaches

Direct carboxylation methods involve the introduction of a carboxylic acid group at the C9 position of the xanthene ring system. These approaches are valued for their directness, often leading to the target molecule in fewer steps.

The direct carboxylation of 9H-xanthene with carbon dioxide is an effective method for forming 9H-xanthene-9-carboxylic acid. This reaction proceeds by generating a carbanion at the C9 position of xanthene, which is sufficiently nucleophilic to attack carbon dioxide. A common approach involves the deprotonation of 9H-xanthene using a strong base, such as sodium metal in an appropriate solvent, to form the corresponding sodium salt. This intermediate is then treated with carbon dioxide, followed by acidification, to yield the desired carboxylic acid. google.com

This strategy is part of a broader class of reactions where C-H bonds are functionalized with CO2, a sustainable and atom-economical C1 source. researchgate.netrsc.org Advances in this area include photoredox and transition-metal dual catalysis, which can facilitate the carboxylation of various C-H bonds under milder conditions. researchgate.netnih.gov For instance, visible-light-driven catalysis has been successfully employed for the carboxylation of benzylic C-H bonds, a category to which the C9 position of xanthene belongs. nih.gov

Table 1: Example of Direct Carboxylation of 9H-Xanthene

| Precursor | Reagents | Product | Reference |

|---|

An alternative two-step approach to 9H-xanthene-9-carboxylic acid involves the hydrolysis of a 9-cyanoxanthene intermediate. This method is a well-established route for converting alkyl or aryl halides to carboxylic acids. The synthesis begins with the preparation of 9-cyanoxanthene, which can be achieved by reacting a suitable precursor, such as a 9-haloxanthene, with a cyanide salt.

The subsequent hydrolysis of the nitrile (cyano) group is typically conducted under harsh conditions, requiring either strong acid or strong base. For example, refluxing 9-cyanoxanthene with a concentrated aqueous solution of sodium hydroxide (B78521) leads to the formation of the sodium salt of the carboxylic acid. The reaction mixture is then cooled and acidified to precipitate the final product, 9H-xanthene-9-carboxylic acid. This method has been reported to produce the target compound in high yield. chemicalbook.com

Table 2: Synthesis of 9H-Xanthene-9-carboxylic Acid via Nitrile Hydrolysis

| Intermediate | Reagents | Conditions | Yield | Reference |

|---|

Synthesis via Precursor Modifications

Modifying readily available precursors such as xanthones and xanthydrols represents a versatile and widely used strategy for accessing 9H-xanthene-9-carboxylic acid and its analogues. researchgate.netresearchgate.net

Xanthones, which are 9H-xanthen-9-ones, are common starting materials due to their accessibility through methods like the Grover, Shah, and Shan synthesis or via diaryl ether intermediates. nih.gov The carbonyl group at the C9 position of xanthone (B1684191) can be reduced to a methylene (B1212753) group to form the corresponding xanthene.

A classic method for this transformation is the Huang-Minlon reduction, a modification of the Wolff-Kishner reduction. This reaction involves heating the xanthone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. nih.gov Once the xanthene scaffold is obtained, it can be functionalized at the C9 position using the direct carboxylation methods described in section 2.1. This multi-step process allows for the synthesis of various substituted xanthene-9-carboxylic acids, provided the substituents on the xanthone ring are stable to the reduction conditions. nih.govsci-hub.st

Xanthydrol (9H-xanthen-9-ol) is another valuable precursor for the synthesis of 9H-xanthene-9-carboxylic acid derivatives. The hydroxyl group at the C9 position is a versatile handle for further chemical transformations. For instance, the hydroxyl group can be converted into a good leaving group, which can then be displaced by a nucleophile like cyanide. The resulting 9-cyanoxanthene can then be hydrolyzed to the carboxylic acid as detailed in section 2.1.2. Xanthydrol is also known to react with various nucleophiles, and automated derivatization methods have been developed for analytical purposes, highlighting its reactivity at the C9 position. researchgate.netsigmaaldrich.com

Strategies for Introducing Alkyl Substituents, such as the 4-Methyl Group, onto the Xanthene Scaffold

To synthesize 4-methyl-9H-xanthene-9-carboxylic acid, the methyl group must be incorporated into the xanthene framework. This is typically achieved by starting with a precursor that already contains the methyl substituent, rather than by direct alkylation of the pre-formed xanthene or xanthone ring, which can lead to issues with regioselectivity.

The most logical approach is to synthesize 4-methylxanthone first. This can be accomplished through established xanthone synthesis routes, such as the condensation of a suitably substituted salicylic (B10762653) acid derivative with a cresol (B1669610) derivative. Once 4-methylxanthone is prepared, it can serve as a key intermediate.

The synthetic sequence would then follow the methodologies described previously:

Reduction: The 4-methylxanthone is reduced to 4-methyl-9H-xanthene. The Huang-Minlon or other reduction methods are suitable for this step. nih.gov

Carboxylation: The resulting 4-methyl-9H-xanthene is then carboxylated at the C9 position. This can be done either by direct carboxylation with CO₂ after deprotonation with a strong base google.com or by converting it to a 9-bromo or 9-hydroxy intermediate, followed by cyanation and hydrolysis. chemicalbook.com

This modular strategy allows for the synthesis of a wide variety of substituted xanthene-9-carboxylic acids by simply changing the substitution pattern on the initial building blocks used to construct the xanthone core.

Esterification and Amidation Reactions for Carboxylic Acid Derivatization

The carboxylic acid moiety at the 9-position of the xanthene scaffold provides a versatile handle for the synthesis of a wide array of derivatives, primarily through esterification and amidation reactions. These modifications can significantly influence the compound's physicochemical properties and biological activity.

Fischer Esterification Protocols

Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. The reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. tamu.edumasterorganicchemistry.com This equilibrium-driven process is pushed towards the product side by using the alcohol as the solvent or by removing water as it is formed. tamu.edumasterorganicchemistry.com For instance, the transesterification of propantheline (B1209224) bromide in methanol (B129727) has been observed to readily produce methyl 9H-xanthene-9-carboxylate. nih.gov

The general protocol for Fischer esterification involves dissolving the 9H-xanthene-9-carboxylic acid derivative in an excess of the desired alcohol (e.g., methanol, ethanol) and adding a catalytic amount of a strong acid. tamu.edu The mixture is then typically heated to reflux to increase the reaction rate. tamu.edu The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). tamu.edu

Table 1: Examples of Fischer Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 9H-Xanthene-9-carboxylic acid | Methanol | Sulfuric Acid | Reflux | Methyl 9H-xanthene-9-carboxylate |

| This compound | Ethanol | Hydrochloric Acid | Reflux | Ethyl 4-methyl-9H-xanthene-9-carboxylate |

Amide Formation Using Coupling Reagents

The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis. luxembourg-bio.com This reaction typically requires the activation of the carboxylic acid, which is achieved through the use of coupling reagents. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium salts. luxembourg-bio.com The reaction mechanism generally involves the formation of an active ester intermediate, which then reacts with the amine to form the amide bond. luxembourg-bio.com Modifications to 9H-xanthene-9-carboxylic acid have been explored through the formation of amides using coupling agents like carbonyldiimidazole (CDI) or by converting the carboxylic acid to an acyl chloride followed by the addition of a primary or secondary amine. researchgate.net Recently, methods that avoid traditional coupling reagents by forming thioester intermediates have also been developed, offering a greener, one-pot approach to amide bond formation. nih.govrsc.orgresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Example | Byproduct |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) |

| Phosphonium Salts | BOP reagent | Hexamethylphosphoramide |

| Uronium/Aminium Salts | HBTU | Tetramethylurea |

Electrochemical and Metal-Free Synthetic Methodologies for Xanthene Derivatives

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Electrochemical and metal-free approaches for the synthesis of xanthene derivatives align with the principles of green chemistry by minimizing waste and avoiding the use of toxic and expensive metal catalysts.

Electrosynthesis offers a powerful tool for forming chemical bonds under mild conditions without the need for external stoichiometric chemical oxidants or reductants. mdpi.com For example, an efficient electrosynthesis of xanthene-1,8(2H)-dione derivatives has been developed, which proceeds smoothly with easy work-up. asianpubs.org The electrochemical alkylation of azobenzenes with xanthenes has also been reported. mdpi.com

Metal-free synthetic strategies often rely on the use of acid or base catalysis or employ organocatalysts. A novel transition-metal-free intramolecular Friedel–Crafts reaction has been developed for the synthesis of 9-methyl-9-arylxanthenes, using trifluoroacetic acid (TFA) as a catalyst to activate an alkene. nih.govnih.gov This method provides good yields at room temperature. nih.govnih.gov Another facile, metal-free catalytic system utilizes orange peel as a natural and low-cost heterogeneous catalyst for the one-pot, three-component condensation reaction to form tetrahydrobenzo[a]xanthene derivatives. rsc.org Additionally, a concise metal-free synthesis of xanthene derivatives mediated by 2-aminophenol (B121084) under solvent-free conditions has been reported. tandfonline.comtandfonline.com

Catalysis in Xanthene Synthesis (e.g., Deep Eutectic Solvents, Iron Oxide Nanoparticles)

The use of novel catalytic systems has further expanded the toolkit for synthesizing xanthene derivatives with high efficiency and selectivity. Deep eutectic solvents (DESs) and iron oxide nanoparticles are two such examples that have gained prominence.

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have emerged as green and biodegradable alternatives to volatile organic compounds. researchgate.net They can act as both the solvent and the catalyst in organic reactions. researchgate.netacademie-sciences.fr A chemoselective synthesis of xanthene derivatives has been achieved through a tandem Knoevenagel condensation and Michael addition in a choline (B1196258) chloride-based deep eutectic solvent. academie-sciences.fracademie-sciences.frresearchgate.net The use of DES has also been reported in the sustainable synthesis of 1,8-dioxooctahydroxanthenes. researchgate.net Ultrasound irradiation has been employed in conjunction with DES to further enhance the synthesis of functionalized xanthene derivatives. nih.gov

Iron oxide nanoparticles (NPs) have attracted considerable attention as catalysts due to their high surface area, superparamagnetic properties, and ease of recovery. researchgate.netmdpi.com An efficient and simple method for the synthesis of 9-substituted xanthene-1,8-dione derivatives has been developed using iron oxide nanoparticles as a catalyst in ethanol. researchgate.netresearchgate.net This catalytic system is eco-friendly, demonstrates high catalytic activity, and the catalyst can be easily recovered using an external magnet and reused for several cycles without significant loss of activity. researchgate.netresearchgate.net Other nanoparticle systems, such as silver oxide nanoparticles supported on iron ore pellets and copper oxide nanoparticles immobilized on functionalized graphene oxide, have also been employed as efficient heterogeneous catalysts for the synthesis of xanthene derivatives. nih.govnih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 9h Xanthene 9 Carboxylic Acid Systems

X-ray Crystallography Studies

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state, revealing details about conformation, packing, and intermolecular forces. Studies on derivatives of 9H-xanthene-9-carboxylic acid have elucidated the core structural motifs that define this system.

The tricyclic xanthene core is not planar but exists in a folded or boat-like conformation. This is quantified by the dihedral angle between the two flanking benzene (B151609) rings. In the crystal structure of methyl 9H-xanthene-9-carboxylate, the xanthene unit is bent, with a dihedral angle of 24.81(9)° between the planes of the benzene rings. nih.gov This folding is a characteristic feature of the xanthene system, influenced by the sp³-hybridized carbon at position 9. The substituent at this position can modulate the precise fold angle.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Methyl 9H-xanthene-9-carboxylate | 24.81(9) | nih.gov |

In the solid state, molecules of 9H-xanthene derivatives arrange themselves into ordered three-dimensional lattices through various non-covalent interactions. For methyl 9H-xanthene-9-carboxylate, the molecules pack in distinct layers. nih.gov These molecules are related by centers of symmetry, leading to a head-to-head arrangement that organizes into aromatic and non-aromatic layers parallel to the (100) crystallographic plane. nih.gov This layered packing is facilitated by a combination of C–H⋯π interactions and weak π–π stacking, which collectively govern the supramolecular architecture. nih.gov

Hydrogen bonding is a critical directional interaction that often dictates the primary supramolecular structure. For carboxylic acids, the formation of hydrogen-bonded dimers is a common and highly stable motif. Although a specific study for the target molecule is unavailable, carboxylic acids typically form cyclic dimers. In contrast, derivatives lacking the acidic proton, such as methyl 9H-xanthene-9-carboxylate, cannot form these classical hydrogen bonds. Instead, its crystal structure reveals only weak C–H⋯O interactions, with a notable short contact of 2.683(2) Å occurring between an aromatic hydrogen (C4–H4) and the carbonyl oxygen. nih.gov

| Compound Type | Dominant Interaction | Description |

|---|---|---|

| 9H-Xanthene-9-carboxylic acid (Expected) | O–H⋯O Hydrogen Bond | Formation of classic centrosymmetric cyclic dimers. |

| Methyl 9H-xanthene-9-carboxylate (Observed) | C–H⋯O Interaction | Weak interactions involving aromatic and methyl C-H donors and the carbonyl oxygen acceptor. nih.gov |

The aromatic rings of the xanthene core are capable of engaging in π–π stacking interactions, which contribute to crystal stability. In the structure of methyl 9H-xanthene-9-carboxylate, these are described as weak π–π ring interactions that help facilitate the layered packing arrangement. nih.gov While detailed geometric parameters such as centroid-to-centroid distances are not specified in the primary report, the presence of these interactions is a key feature of the supramolecular assembly, working in concert with other weak forces to build the crystal lattice. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the nature of chemical bonds. For 4-methyl-9H-xanthene-9-carboxylic acid, the spectrum would be dominated by features of the carboxylic acid group and the xanthene backbone. nih.gov

The most characteristic feature of a carboxylic acid in infrared (IR) spectroscopy is the O–H stretching vibration, which appears as a very strong and exceptionally broad band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of the strong hydrogen bonding in the dimeric form. The carbonyl (C=O) stretching vibration of the dimer gives rise to a strong, sharp absorption near 1710 cm⁻¹. libretexts.org Other vibrations, such as C–O stretching and O–H bending, also provide useful diagnostic information. The xanthene core contributes numerous bands, including aromatic C–H and C=C stretching vibrations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity/Description | Reference |

|---|---|---|---|

| O–H stretch (H-bonded dimer) | 2500–3300 | Strong, very broad | libretexts.org |

| C–H stretch (aromatic & methyl) | 2850–3100 | Medium, sharp (may be overlapped) | libretexts.org |

| C=O stretch (H-bonded dimer) | 1700–1725 | Strong, sharp | libretexts.org |

| C=C stretch (aromatic) | 1450–1600 | Medium to weak | |

| C–O stretch / O–H bend (in-plane) | 1210–1440 | Medium, coupled modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

In the ¹H NMR spectrum, the carboxylic acid proton (–COOH) is highly diagnostic, appearing as a singlet far downfield in the 10–12 ppm region. libretexts.org This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and magnetic anisotropy. The signal is often broad and will disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The single proton at the C9 position of the xanthene core would likely appear as a singlet, with its chemical shift influenced by the attached carboxyl group. The aromatic protons and the methyl group protons would resonate in their characteristic regions, with their splitting patterns revealing their coupling relationships.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, typically found in the 160–180 ppm range. wisc.edu The sp³-hybridized C9 carbon would appear at a much higher field, while the various sp²-hybridized aromatic carbons would populate the region between approximately 110 and 150 ppm. The methyl carbon would be found at a high field, typically below 30 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (–COOH) | 10.0–12.0 | libretexts.org |

| Aromatic (Ar–H) | ~7.0–8.0 | ||

| Methine (C9–H) | ~5.0 | ||

| Methyl (Ar–CH₃) | ~2.3–2.5 | ||

| ¹³C | Carbonyl (–COOH) | 160–180 | wisc.edu |

| Aromatic (Ar–C) | 110–150 | ||

| Methine (C9) | ~40–50 | ||

| Methyl (Ar–CH₃) | ~20–25 |

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)

The photophysical characteristics of 9H-xanthene-9-carboxylic acid and its derivatives are intrinsically linked to the electronic structure of the xanthene core, which serves as the primary chromophore. This tricyclic system, consisting of two benzene rings fused to a central pyran ring, gives rise to distinct absorption and emission spectra that are sensitive to structural modifications, including alkyl substitution.

Chromophore Properties and Photophysical Behavior

The xanthene moiety is a well-established fluorescent chromophore, and its derivatives are known for their applications as dyes and probes. The electronic absorption spectra of xanthene derivatives are typically characterized by strong absorption bands in the ultraviolet (UV) region, which are attributed to π-π* electronic transitions within the conjugated system of the aromatic rings. The specific wavelengths and intensities of these absorptions are influenced by the extent of conjugation and the presence of various substituents.

Upon excitation with UV radiation, xanthene systems can exhibit fluorescence, a process involving the emission of a photon as the molecule relaxes from an excited singlet state to its ground state. The wavelength of the emitted light is longer (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the fluorescence process. The photophysical behavior of xanthene derivatives, including their absorption and emission maxima, Stokes shift, and quantum yield, can be significantly influenced by factors such as solvent polarity and the nature of substituents on the xanthene ring system. For instance, computational studies on related xanthene derivatives have shown that the introduction of different groups can tailor the electronic transitions and, consequently, the material's properties. sphinxsai.com

Influence of Alkyl Substitution, particularly at the 4-position, on Spectral Characteristics

While specific experimental data for this compound is not extensively available in the reviewed literature, the effects of alkyl substitution on the spectral characteristics of aromatic chromophores are well-documented. The introduction of an alkyl group, such as a methyl group at the 4-position of the xanthene ring, is generally expected to have a modest but discernible impact on the electronic absorption and emission spectra.

An alkyl group is considered to be a weak electron-donating group through an inductive effect. This electron-donating nature can slightly perturb the energy levels of the π molecular orbitals of the xanthene chromophore. Typically, such substitution leads to a small bathochromic (red) shift in the absorption and emission maxima. This shift arises from a slight destabilization of the highest occupied molecular orbital (HOMO) and a lesser effect on the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO energy gap. Studies on other aromatic systems have demonstrated that while increasing the length of a short-chain alkyl substituent may not significantly alter the molar absorptivity or quantum yield, the position of substitution can influence intermolecular interactions and aggregation, which in turn affects the photophysical properties in the solid state. nih.govrsc.org

Therefore, for this compound, it is anticipated that the UV-visible absorption and fluorescence spectra would closely resemble those of the parent 9H-xanthene-9-carboxylic acid, but with a slight shift to longer wavelengths for the respective maxima. The magnitude of this shift would likely be modest due to the relatively weak electronic effect of a single methyl group.

Computational and Theoretical Investigations of 9h Xanthene 9 Carboxylic Acid Molecular Systems

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For systems like 4-methyl-9H-xanthene-9-carboxylic acid, MD simulations provide critical insights into conformational flexibility and the influence of the surrounding solvent environment, factors that govern the molecule's behavior and interactions.

While specific MD studies on this compound are not extensively detailed in the public literature, research on closely related xanthene structures, such as xanthione, highlights the methodologies and potential findings. A significant aspect of these simulations is the treatment of the solvent. Simulations can employ either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, which can sometimes overestimate certain energetic properties. nih.gov Explicit models, which involve individual solvent molecules, are computationally more intensive but provide a more accurate representation of specific solute-solvent interactions like hydrogen bonding. nih.gov

For this compound, MD simulations would be crucial for:

Conformational Sampling: The xanthene core is not perfectly planar, and the carboxylic acid group at the 9-position has rotational freedom. nih.govnih.gov MD simulations can explore the potential energy surface to identify low-energy, stable conformations of the molecule. This involves analyzing the dihedral angles of the xanthene ring and the orientation of the carboxylic acid and 4-methyl groups.

Solvent Effects: The behavior of the carboxylic acid group is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. In a polar solvent like water, simulations can model the formation of a hydration shell around the molecule, stabilizing certain conformations and influencing the acidity of the carboxyl group. Studies on similar chromophores have shown that explicit solvent models are vital for accurately describing the system, particularly when hydrogen bonding is a dominant interaction. nih.gov

The data from these simulations, such as radial distribution functions and hydrogen bond lifetime analysis, can provide a detailed picture of how solvent molecules organize around the solute and the dynamics of these interactions.

Quantitative Structure-Property Relationship (QSPR) Studies for Substituted Xanthene-9-carboxylic Acids

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the physicochemical properties of molecules based on their structural features, which are encoded as numerical values known as molecular descriptors. nih.gov This approach is invaluable for screening new derivatives and prioritizing synthetic efforts by predicting properties like melting point, solubility, or electronic characteristics without the need for experimental measurement. bohrium.comresearchgate.net

For a series of substituted xanthene-9-carboxylic acids, a QSPR study would typically involve the following steps:

Dataset Assembly: A collection of xanthene-9-carboxylic acid derivatives with experimentally determined values for a specific property (e.g., melting point, logP) is gathered.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated using specialized software. These descriptors capture various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. tandfonline.comnih.gov

While specific QSPR studies for this compound are not prominent, QSAR (Quantitative Structure-Activity Relationship) studies on other xanthene derivatives have been successfully conducted to predict biological activities. tandfonline.comnih.govresearchgate.net These studies establish the feasibility of applying similar methodologies to predict physical and chemical properties. The molecular descriptors used in these models are key to their success.

Interactive Table: Common Molecular Descriptors in QSPR/QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, Reactivity, Polarity |

| Steric | Molecular volume, Surface area, Ovality | Molecular size and shape |

| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching |

| Thermodynamic | Enthalpy of formation, Molar refractivity | Energy content, Polarizability |

These descriptors would be calculated for this compound and its analogues to develop predictive QSPR models for various endpoints.

Investigation of Substituent Effects, Specifically the 4-methyl group, on Electronic and Steric Properties

The introduction of a substituent group onto a parent molecule can dramatically alter its properties. In this compound, the methyl group at the 4-position exerts both electronic and steric effects on the xanthene core.

Electronic Effects: The methyl group is a classic example of an electron-donating group (EDG) through two primary mechanisms:

Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbon of the aromatic ring, pushes electron density into the ring system.

Hyperconjugation: This involves the overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring, which further delocalizes electron density into the ring.

Steric Effects: The steric effect relates to the physical bulk of the methyl group and how it influences the molecule's shape and interactions.

Conformational Hindrance: The methyl group at the 4-position can sterically hinder the rotation of adjacent groups and influence the preferred conformation of the molecule. While the xanthene core is relatively rigid, the methyl group can affect the local geometry.

Intermolecular Interactions: The presence of the bulky and nonpolar methyl group can impact how the molecule packs in a solid state or how it interacts with a solvent or a biological receptor. It can create a "steric shield," potentially blocking access to nearby atoms. In some dye systems, ortho-methyl groups have been shown to significantly enhance photostability and chemical stability by sterically protecting the core structure. nih.gov

Interactive Table: Conceptual Comparison of Electronic Properties

| Property | 9H-Xanthene-9-carboxylic Acid (Parent) | This compound (Substituted) | Rationale for Change |

|---|---|---|---|

| HOMO Energy | E | E + ΔE₁ | Electron-donating methyl group destabilizes the HOMO. |

| LUMO Energy | L | L + ΔE₂ | Effect is typically smaller on the LUMO. |

| HOMO-LUMO Gap | E_gap = L - E | E_gap' < E_gap | The gap is generally expected to decrease slightly. |

Note: This table presents expected qualitative changes based on established principles of physical organic chemistry. Actual values would require specific quantum chemical calculations.

Advanced Applications in Materials Science and Organic Synthesis Excluding Biological Contexts

Precursors for Fluorescent Dyes and Probes in Chemical Sensing and Imaging

The xanthene structure is the core of many well-known fluorescent dyes, such as fluorescein (B123965) and rhodamine. Derivatives of 9H-xanthene-9-carboxylic acid are often utilized as key intermediates in the synthesis of fluorescent probes for chemical sensing and imaging. The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the attachment of recognition moieties or for conjugation to biomolecules.

Despite the general utility of the xanthene scaffold in this field, specific research detailing the synthesis and application of fluorescent dyes and probes derived directly from 4-methyl-9H-xanthene-9-carboxylic acid is not found in the currently available literature. The introduction of a methyl group at the 4-position could potentially influence the photophysical properties of resulting dyes, such as quantum yield and emission wavelength, but dedicated studies to explore these effects appear to be limited.

Building Blocks in the Construction of Complex Organic Molecules and Supramolecular Assemblies

The rigid tricyclic framework of the xanthene nucleus makes it an attractive building block for the construction of complex organic molecules and supramolecular assemblies. researchgate.net The defined geometry of the xanthene core can be used to control the spatial arrangement of functional groups, leading to the formation of ordered structures. The carboxylic acid functionality at the 9-position is particularly useful as it can participate in various coupling reactions to build larger, more complex architectures.

However, the scientific literature does not provide specific examples or detailed research findings on the use of This compound as a building block in the construction of complex organic molecules or for the development of supramolecular assemblies. While the parent compound serves as a versatile scaffold, the role of the 4-methyl substituted version in this context has not been explicitly investigated.

Design and Synthesis of Photoactivatable Materials for Controlled Chemical Release

Photoactivatable materials, which can release a specific chemical species upon irradiation with light, are of great interest for a variety of applications. The xanthene core has been investigated as a photosensitive caging group for the controlled release of molecules.

There is no specific information available in the reviewed literature regarding the design and synthesis of photoactivatable materials for controlled chemical release that specifically utilize This compound .

Development of Transition-Metal-Free Carbon Monoxide-Releasing Molecules (PhotoCORMs) for Chemical Applications

Transition-metal-free carbon monoxide-releasing molecules (PhotoCORMs) are a class of compounds that can release CO upon photoirradiation. Some xanthene derivatives have been explored for this purpose. For instance, 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid has been identified as a transition-metal-free PhotoCORM that is activated by visible light. researchgate.netamazonaws.com

While the broader family of xanthene carboxylic acids has been investigated for CO-releasing properties, there are no specific studies or data available concerning the development of This compound as a transition-metal-free PhotoCORM. The influence of the 4-methyl substituent on the photochemical decarbonylation process has not been reported.

Applications in Polymer Chemistry and Advanced Functional Materials

The incorporation of rigid and photophysically active moieties like xanthenes into polymer backbones can lead to advanced functional materials with unique optical and thermal properties. The carboxylic acid group can be used for polymerization reactions, for example, in the formation of polyesters or polyamides.

Specific research on the application of This compound in polymer chemistry or the development of advanced functional materials is not documented in the available scientific literature.

Role in Green Chemistry Methodologies as Catalysts or Reagents

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The use of efficient catalysts and reagents is a cornerstone of this field. Some xanthene derivatives have been synthesized using green chemistry principles, such as ultrasound-assisted synthesis. nih.gov

There is no information in the reviewed literature that details a specific role for This compound as either a catalyst or a reagent within green chemistry methodologies.

Data Tables

Due to the lack of specific research findings for this compound in the outlined advanced applications, no data tables with detailed research findings can be generated.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 4-methyl-9H-xanthene-9-carboxylic acid, and what are their respective yields under optimized conditions?

- Methodological Answer : The synthesis typically involves carboxylation of 4-methylxanthene precursors. For example, one route employs Grignard reactions with methyl iodide under reflux (57% yield), followed by carboxylation via malonic acid derivatives under acidic conditions (64% yield) . Alternative pathways include direct alkylation of xanthene cores using allyl bromide or aryl magnesium bromides (77–95% yields) . A comparative analysis of methods is summarized below:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation-Carboxylation | CH₃I, NaOH, BTEAC, toluene, reflux | 57–64 | |

| Allylation | Allyl bromide, K₂CO₃, acetone | 64–94 |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms methyl substitution at the 4-position (δ 2.3–2.5 ppm for CH₃) and carboxylic acid proton (δ 12–13 ppm). Coupling patterns in aromatic regions (δ 6.8–8.2 ppm) validate the xanthene scaffold .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad O-H stretch (~2500–3000 cm⁻¹) confirm the carboxylic acid group .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks at m/z 226.23 (C₁₄H₁₀O₃) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .

- Waste Disposal : Collect residues in sealed containers for incineration by certified waste management services .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives across different studies?

- Methodological Answer : Contradictions in NMR/UV-Vis data often arise from solvent polarity or crystallographic packing effects. For example, xanthene derivatives exhibit bathochromic shifts in polar solvents due to enhanced conjugation . To standardize

- Use deuterated DMSO or CDCl₃ for NMR consistency .

- Calibrate UV-Vis spectrophotometers with known standards (e.g., anthracene derivatives) .

- Cross-validate with single-crystal X-ray diffraction (e.g., SHELX refinement ).

Q. What experimental strategies can mitigate the formation of byproducts during the carboxylation step in the synthesis of this compound?

- Methodological Answer : Byproducts like 7-methoxy or 8-methyl isomers (C₁₆H₁₂O₄) arise from incomplete regiocontrol. Strategies include:

- Catalytic Optimization : Use phase-transfer catalysts (e.g., BTEAC) to enhance carboxylation efficiency .

- Temperature Gradients : Perform reactions at 0–5°C to suppress thermal side reactions .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .

Q. How does the introduction of a methyl group at the 4-position alter the electronic configuration and acid dissociation constants (pKa) of the xanthene carboxylic acid core?

- Methodological Answer : The 4-methyl group exerts both steric and electronic effects:

- Electronic : Methyl donation increases electron density at the xanthene ring, lowering the pKa of the carboxylic acid (e.g., pKa ~3.5 vs. ~4.2 for non-methylated analogs) .

- Steric Effects : Hindered rotation of the carboxyl group reduces intermolecular H-bonding, confirmed by XRD bond angles (C7-C14-O2: 124.42°) .

- Comparative Data :

| Derivative | pKa | Fluorescence λmax (nm) | Reference |

|---|---|---|---|

| 4-Methyl | 3.5 | 420 | |

| 5-Methyl (CAS 117570-47-5) | 4.1 | 405 |

Q. What mechanistic insights explain the regioselectivity observed in the electrophilic substitution reactions of this compound?

- Methodological Answer : Regioselectivity is governed by the electron-withdrawing carboxylic acid group and steric hindrance from the 4-methyl substituent. For example:

- Nitration : Occurs preferentially at the 2- and 7-positions due to meta-directing effects of the carboxyl group .

- Sulfonation : Steric blocking at the 4-position directs sulfonate groups to the 1- and 8-positions .

- Computational Support : DFT calculations (B3LYP/6-31G*) show higher electron density at the 2-position (Mulliken charge: -0.32 vs. -0.18 at 4-position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.